Predicted Hole-Transport Advantage of Terphenyl Arylamine (TP) Architecture Over Commercial NPB Benchmark
Time-dependent density functional theory (TD-DFT) calculations on terphenyl arylamine (TP), the core structural motif of this compound, reveal a lower hole reorganization energy compared to the commercial benchmark NPB, indicating intrinsically faster hole hopping rates. The study quantitatively demonstrates that both TP and diphenyl arylamine (DP) possess superior hole-transport characteristics relative to NPB . Because the target compound incorporates both biphenyl and terphenyl groups in an asymmetric arrangement, it is expected to inherit this favourable reorganization energy profile, while the N–H site offers additional synthetic handles absent in NPB, TPD, and TCTA.
| Evidence Dimension | Hole reorganization energy (λₕ) – computed descriptor of hole-hopping rate |
|---|---|
| Target Compound Data | Terphenyl arylamine (TP) class: lower λₕ than NPB (exact numerical value not publicly disclosed in abstract; qualitative ranking reported as TP ≈ DP << NPB) |
| Comparator Or Baseline | NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine) – higher λₕ |
| Quantified Difference | Qualitative: TP and DP are reported to be 'better than the commercially available materials NPB' for hole-transport characteristics . |
| Conditions | TD-DFT calculations at the B3LYP/6-31G(d,p) level; isolated-molecule approximation . |
Why This Matters
Lower reorganization energy correlates with higher hole mobility in amorphous films; selecting a terphenyl-arylamine-based material over NPB can reduce the driving voltage and improve the power efficiency of OLED devices.
- [1] D. Huang, Y. Tan, Y. Sun, C. Zheng, Z. Wang, 'Quantum chemical calculation study on terphenyl arylamines hole transport materials,' J. Soc. Inf. Display, vol. 23, pp. 182–185, 2015. DOI: 10.1002/jsid.300. View Source
